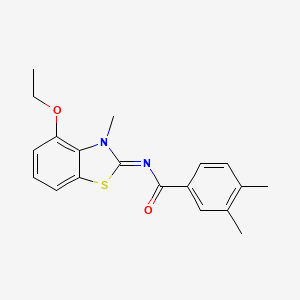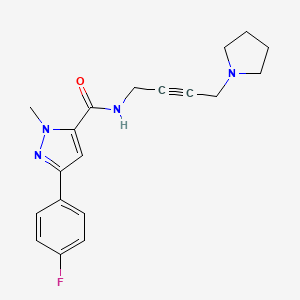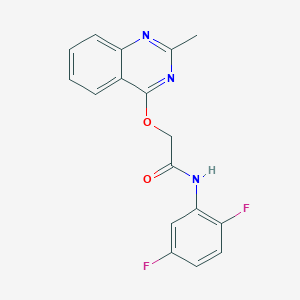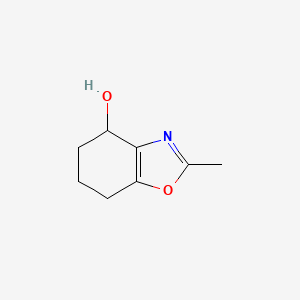![molecular formula C15H19NO B2983169 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 36391-94-3](/img/structure/B2983169.png)
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the CAS Number: 36391-94-3 . It has a molecular weight of 229.32 and its IUPAC name is (1R,5S)-8-((S)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one . The compound is typically in the form of a yellow to brown solid .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of this compound is C15H19NO . The InChI code is 1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 . The compound has a complexity of 267 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.32 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass is 229.146664230 g/mol and the monoisotopic mass is 229.146664230 g/mol . The topological polar surface area is 20.3 Ų .Applications De Recherche Scientifique
Iodolactamization and Cyclization Techniques
The process of iodolactamization has been utilized to synthesize intermediate compounds like 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, which shares a close structural relationship with the target compound. This technique is pivotal in heterocyclic annulation, acylation, and various stereoselective reactions, providing a foundation for synthesizing complex molecular architectures (Knapp & Gibson, 2003).
Enantioselective Synthesis and Biological Applications
The enantioselective synthesis of related azabicyclo[3.2.1]octane scaffolds, such as in the preparation of all stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, demonstrates the compound's versatility in medicinal chemistry. These scaffolds have been evaluated for biological activity, particularly targeting the GABA receptor, highlighting the compound's potential in drug discovery and development (Gelmi et al., 2007).
Stereoselective and Diastereoselective Synthesis
The stereoselective and diastereoselective synthesis methods have been extensively studied to construct optically active perhydrofuro[2,3-b]furan derivatives and related structures. These synthetic methodologies are critical for accessing a wide array of biologically active compounds and exploring the structural diversity of the azabicyclo[3.2.1]octane core (Uchiyama et al., 2001).
Catalysis and Oxidation Processes
Research has also delved into the optimal frameworks for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, with compounds like 8-azabicyclo[3.2.1]octan-8-ol being instrumental in the efficient oxidation of secondary alcohols. This catalytic activity underscores the compound's utility in organic synthesis and its role in facilitating environmentally friendly oxidation processes (Toda et al., 2023).
Propriétés
IUPAC Name |
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQDGLKXBERKJ-XGNXJENSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)



![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)
![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)